7-Fluorobenzofuran
Overview
Description
7-Fluorobenzofuran is an organic compound composed of a benzene ring fused to a furan . It is used for research and development purposes .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring via proton quantum tunneling .Molecular Structure Analysis
The molecular formula of 7-Fluorobenzofuran is C8H5FO . It has an average mass of 136.123 Da and a monoisotopic mass of 136.032440 Da .Physical And Chemical Properties Analysis
7-Fluorobenzofuran has a molecular weight of 136.13 . It is stored in a dark place at room temperature . The compound is in liquid form .Scientific Research Applications
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Pharmacological Applications
- Benzofuran derivatives have a wide range of biological activity and potential applications as pharmacological molecules .
- These derivatives exhibit potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .
- The synthesis and further functionalization of the benzofuran scaffold have fascinated researchers for many decades .
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Synthesis of Functionalized Benzofurans
- Functionalized benzofurans are attractive chemical motifs with various pharmacological and physiological applications .
- Chemists are constantly working to develop new and superior methods for their synthesis .
- Significant interest can be found in the application of visible-light-mediated chemical reactions for the synthesis of a variety of molecules, including benzofuran derivatives .
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Fluorinated Furans and Benzofurans
- Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .
- For example, 2-trifluoromethylfuran 1 is an oxytocin antagonist, 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at the nanomolar level .
- The development of modern fluorinating agents, organometallic chemistry, and homogeneous catalysis provided new possibilities for the preparation of fluoro- and perfluoroalkylfurans, which find their application in pharmacology, agriculture, and material science .
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Anti-Alzheimer’s Applications
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Antiosteoporotic Applications
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Antiparasitic Applications
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Antimicrobial Applications
- Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- They have been focused on the discovery of new drugs in the fields of drug invention and development .
- Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
- This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
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Anti-Inflammatory Applications
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Anti-HIV Applications
Safety And Hazards
properties
IUPAC Name |
7-fluoro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSQSMSSNPKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569311 | |
Record name | 7-Fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorobenzofuran | |
CAS RN |
24410-61-5 | |
Record name | 7-Fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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